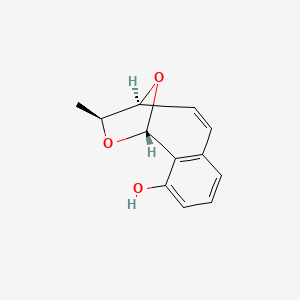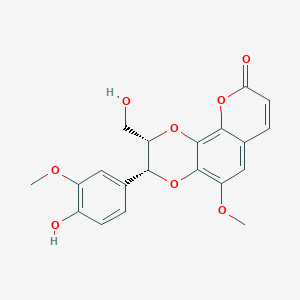
4-(6-Aminopurin-9-yl)butane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Aminopurin-9-yl)butane-1,2-diol is a modified nucleoside analog that has been studied for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dihydroxybutyl group attached to the adenine base, which can influence its chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-dihydroxybutyl)adenine typically involves the use of phosphoramidite and H-phosphonate chemistry. These methods allow for the incorporation of the dihydroxybutyl group at specific positions on the adenine base. The reaction conditions often include the use of nucleophilic reagents and protecting groups to ensure the selective modification of the adenine molecule .
Industrial Production Methods
While specific industrial production methods for 9-(3,4-dihydroxybutyl)adenine are not widely documented, the principles of large-scale nucleoside synthesis can be applied. This includes the use of automated synthesizers and solid-phase synthesis techniques to produce the compound in larger quantities.
化学反应分析
Types of Reactions
4-(6-Aminopurin-9-yl)butane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The dihydroxybutyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the dihydroxybutyl group to a more reduced state, such as an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired modifications .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxybutyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the adenine base .
科学研究应用
作用机制
The mechanism of action of 9-(3,4-dihydroxybutyl)adenine involves its incorporation into nucleic acids, where it can influence the stability and base-pairing properties of DNA and RNA. The dihydroxybutyl group can interact with enzymes and other molecular targets, affecting the overall structure and function of the nucleic acids .
相似化合物的比较
Similar Compounds
9-(2-Phosphonylmethoxyethyl)adenine: Another nucleoside analog with antiviral properties.
9-(2-Phosphonylmethoxypropyl)adenine: Similar in structure and used in antiviral research.
9-(3,4-Dihydroxybutyl)uracil: A related compound with a different base but similar modifications.
Uniqueness
4-(6-Aminopurin-9-yl)butane-1,2-diol is unique due to its specific dihydroxybutyl modification, which can influence its chemical and biological properties in ways that differ from other nucleoside analogs. This uniqueness makes it a valuable tool for studying nucleic acid interactions and developing new therapeutic agents .
属性
分子式 |
C9H13N5O2 |
|---|---|
分子量 |
223.23 g/mol |
IUPAC 名称 |
4-(6-aminopurin-9-yl)butane-1,2-diol |
InChI |
InChI=1S/C9H13N5O2/c10-8-7-9(12-4-11-8)14(5-13-7)2-1-6(16)3-15/h4-6,15-16H,1-3H2,(H2,10,11,12) |
InChI 键 |
SJTGBHCHRMNUPZ-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCC(CO)O)N |
同义词 |
9-(3,4-dihydroxybutyl)adenine 9-DHBAD |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1252117.png)












